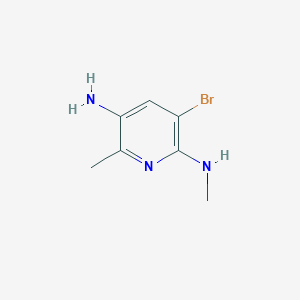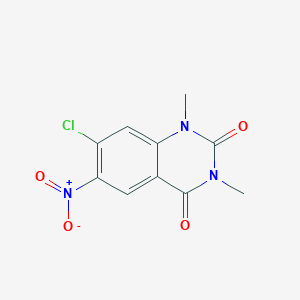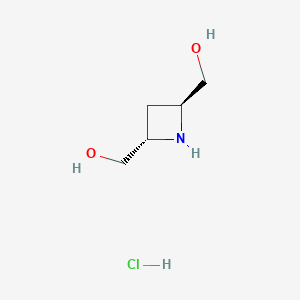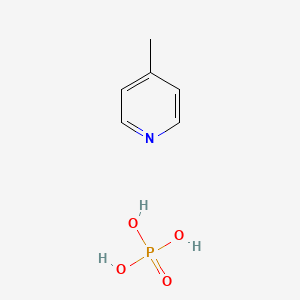
4-Methylpyridine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyridine phosphate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group attached to the fourth carbon of the pyridine ring and a phosphate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridine phosphate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, resulting in the formation of 4-cyanopyridine, which is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to 4-methylpyridine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Methylpyridine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylpyridine phosphate involves its interaction with specific molecular targets and pathways. It primarily acts as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Comparison with Similar Compounds
4-Methylpyridine: The parent compound without the phosphate group.
4-Cyanopyridine: An intermediate in the synthesis of 4-methylpyridine phosphate.
Pyridoxal Phosphate: A biologically active form of vitamin B6 that also contains a phosphate group.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a phosphate group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H10NO4P |
|---|---|
Molecular Weight |
191.12 g/mol |
IUPAC Name |
4-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C6H7N.H3O4P/c1-6-2-4-7-5-3-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |
InChI Key |
XWCBTCLNKUWVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC=C1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


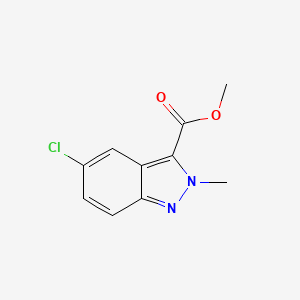
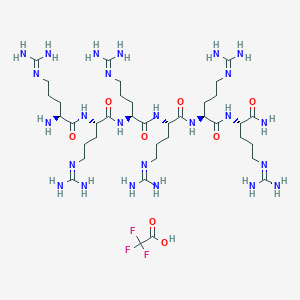

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)


![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
